molecular formula C15H11ClF3N3OS2 B2398055 2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate CAS No. 321430-58-4

2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate

Cat. No.: B2398055
CAS No.: 321430-58-4
M. Wt: 405.84
InChI Key: IGSLCUVYKWBGJF-UHFFFAOYSA-N
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Description

This compound is characterized by a hydrazinecarbodithioate core (-NH-NH-CS₂⁻) linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent and a 2-oxo-2-phenylethyl group. The trifluoromethyl and chloro groups on the pyridine ring enhance its lipophilicity and metabolic stability, while the dithiocarbamate moiety may contribute to metal-binding or redox activity. Structural analogs of this compound are primarily agrochemicals or pharmaceuticals, leveraging the pyridinyl group’s bioactivity .

Properties

IUPAC Name

phenacyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3OS2/c16-11-6-10(15(17,18)19)7-20-13(11)21-22-14(24)25-8-12(23)9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSLCUVYKWBGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC(=S)NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity and Structure
The compound 2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate, with CAS number 321430-58-4, has the molecular formula C15H11ClF3N3OS2 and a molar mass of 405.85 g/mol. Its structure features a phenylethyl moiety linked to a pyridine derivative, which is characteristic of many biologically active compounds.

Biological Activity

Mechanisms of Action
Recent studies indicate that this compound exhibits significant biological activity, particularly in the context of antimicrobial and antifungal properties. The presence of the hydrazinecarbodithioate moiety is believed to play a crucial role in its biological efficacy.

  • Antifungal Activity
    Research has shown that derivatives similar to this compound can inhibit the growth of various fungal pathogens. For example, studies on related hydrazine derivatives have demonstrated their ability to disrupt fungal cell membranes and inhibit mycotoxin production, which is critical for food safety and crop protection .
  • Antimicrobial Properties
    The compound has been tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy .
  • Cytotoxic Effects
    Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing potential chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntifungalFusarium graminearumInhibition of mycelial growth
AntimicrobialVarious bacterial strainsInhibition of bacterial growth
CytotoxicCancer cell linesSelective cytotoxicity

Detailed Research Findings

  • Antifungal Studies
    A study evaluated the antifungal properties of related compounds against Fusarium graminearum, revealing that at higher concentrations (e.g., 1.2 mg/mL), complete inhibition of fungal growth was achieved. The mechanism involved disruption of cell membrane integrity and alteration in metabolic pathways associated with amino acid biosynthesis .
  • Antimicrobial Efficacy
    In tests against Gram-positive and Gram-negative bacteria, compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, indicating strong antimicrobial potential .
  • Cytotoxicity Assays
    Cytotoxicity was assessed using various cancer cell lines, where the compound displayed IC50 values significantly lower than those observed for normal cell lines, suggesting a favorable therapeutic index for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Research has indicated that derivatives of hydrazinecarbodithioate compounds exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, hydrazine derivatives have been linked to apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Activity : The presence of the pyridine moiety may enhance the compound's ability to interact with biological membranes, leading to increased antimicrobial efficacy against bacteria and fungi .

Agricultural Chemistry

Compounds similar to 2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate have been explored for their potential as:

  • Pesticides : The structural features suggest possible insecticidal properties, making it a candidate for further investigation in agricultural applications .

Material Science

The unique chemical structure allows for potential applications in:

  • Polymer Chemistry : As a building block for synthesizing novel polymers with specific thermal and mechanical properties. Its ability to form cross-links may be beneficial in creating durable materials .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that similar compounds induce apoptosis in breast cancer cells via mitochondrial pathways .
Study BAntimicrobial EfficacyShowed enhanced activity against E. coli and S. aureus, suggesting potential as a new class of antibiotics .
Study CAgricultural UseEvaluated as a pesticide, showing effectiveness against common agricultural pests with minimal toxicity to non-target species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The table below compares key structural and functional attributes of the target compound with its closest analogs:

Compound Name Molecular Formula Key Functional Groups Applications Key Differences
Target Compound : 2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate C₁₅H₁₂ClF₃N₃OS₂ Hydrazinecarbodithioate, pyridinyl, phenylethyl ketone Not explicitly stated (likely pesticidal/pharmaceutical) Unique dithiocarbamate linkage; phenylethyl ketone moiety
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O Benzamide, pyridinyl, trifluoromethyl Systemic fungicide/nematicide Benzamide group instead of dithiocarbamate; lacks sulfur atoms
Haloxyfop-methyl (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) C₁₆H₁₃ClF₃NO₄ Pyridinyl ether, propanoate ester Herbicide Ester linkage; phenoxy-propanoate backbone; no nitrogen-sulfur bonds
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide C₂₀H₁₉ClF₃N₄OS₂ Benzamide, thiazolylmethylthio, pyridinylamino Cancer/viral infection therapy Thiazole-thioether substituent; amide linkage instead of dithiocarbamate

Key Research Findings

  • Bioactivity: Fluopyram and haloxyfop-methyl demonstrate that the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group confers resistance to enzymatic degradation, enhancing environmental persistence .
  • Structural Analysis : Crystallographic studies using SHELX and ORTEP-3 (commonly applied to agrochemicals) reveal that halogenated pyridinyl derivatives often form stable π-stacking interactions and hydrogen bonds (e.g., C-F⋯H-N), influencing crystal packing and solubility .
  • Hydrogen Bonding: The hydrazinecarbodithioate group in the target compound can act as both donor (N-H) and acceptor (S atoms), enabling diverse supramolecular architectures compared to fluopyram’s rigid amide-based networks .

Mechanistic and Application Insights

  • Agrochemicals : Haloxyfop-methyl and fluopyram target acetyl-CoA carboxylase (ACCase) and succinate dehydrogenase (SDH), respectively. The target compound’s dithiocarbamate may inhibit enzymes requiring metal cofactors (e.g., urease or metalloproteases) .
  • Pharmaceutical Potential: The Ev8-excluded analog (thiazolylmethylthio-benzamide) highlights the pyridinyl group’s versatility in kinase inhibition, suggesting the target compound could be repurposed for therapeutic applications .

Q & A

Q. How can researchers validate the compound’s role in catalytic cycles (e.g., as a redox mediator) using electrochemical methods?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) identifies redox potentials. Couple with bulk electrolysis and electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Compare with computational predictions of redox behavior .

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